2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile
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Overview
Description
2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is a heterocyclic compound featuring a pyridine ring with a methyl group and an oxo group at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile typically involves multicomponent reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction is usually carried out in ethanol at elevated temperatures (around 70°C) with catalysts such as zinc chloride to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure environmental friendliness and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, while reduction can produce 2-(4-Methyl-2-hydroxy-1,2-dihydropyridin-1-yl)acetonitrile.
Scientific Research Applications
2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile exerts its effects involves interactions with various molecular targets. The oxo and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic core and exhibit comparable biological activities.
Uniqueness
2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is unique due to its specific functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(4-methyl-2-oxopyridin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-7-2-4-10(5-3-9)8(11)6-7/h2,4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSBRLJSUPCDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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